molecular formula C10H9BrN2 B15260828 5-Bromo-8-methylquinolin-3-amine

5-Bromo-8-methylquinolin-3-amine

Cat. No.: B15260828
M. Wt: 237.10 g/mol
InChI Key: KNEVRRBIZZHTHG-UHFFFAOYSA-N
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Description

5-Bromo-8-methylquinolin-3-amine is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives have been extensively studied due to their applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer activities . The presence of bromine and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methylquinolin-3-amine typically involves the bromination of 8-methylquinoline followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 5-position of the quinoline ring . The subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Formation of various substituted quinolines.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling: Biaryl quinoline derivatives.

Scientific Research Applications

5-Bromo-8-methylquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups enhance its binding affinity and specificity. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to bacterial cell death . In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromoquinoline: Lacks the methyl group, affecting its chemical properties and applications.

    5-Bromo-8-methylquinoline:

Uniqueness

5-Bromo-8-methylquinolin-3-amine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. The amine group further increases its versatility in forming various derivatives for different applications.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-8-methylquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8/h2-5H,12H2,1H3

InChI Key

KNEVRRBIZZHTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=C(C=N2)N

Origin of Product

United States

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